1-Acetylisatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Availability

Potential Biological Activities

Research suggests that 1-acetylisatin may possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some areas of exploration:

- Antimicrobial activity: Studies indicate that 1-acetylisatin exhibits antibacterial and antifungal properties against various pathogens [, ]. However, more research is required to determine its efficacy and potential mechanisms of action.

- Antioxidant activity: 1-Acetylisatin has been shown to possess antioxidant properties, potentially offering protection against oxidative stress and related diseases []. However, further studies are needed to understand its specific effects and potential therapeutic applications.

- Enzyme inhibition: Research suggests that 1-acetylisatin may act as an inhibitor for certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission []. This finding warrants further investigation to understand its potential implications for neurological disorders.

Research Challenges and Future Directions

Despite the initial findings suggesting potential biological activities, 1-acetylisatin research is still in its early stages. Further studies are needed to:

- Investigate the mechanisms of action: Understanding how 1-acetylisatin exerts its potential biological effects is crucial for evaluating its therapeutic potential and developing targeted applications.

- Evaluate in vivo efficacy: Most existing research has been conducted in vitro (in laboratory settings). Studies using animal models are necessary to assess the effectiveness and safety of 1-acetylisatin in living organisms.

- Address potential toxicity: Comprehensive toxicity studies are essential to determine the safety profile of 1-acetylisatin before considering it for any potential therapeutic applications.

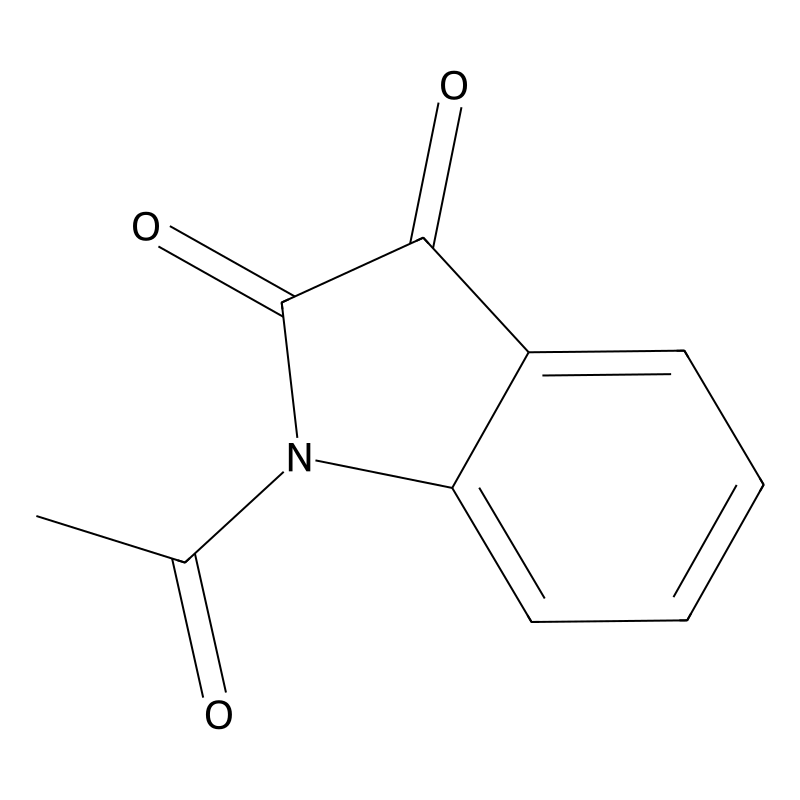

1-Acetylisatin is an organic compound characterized by the molecular formula . It is an N-acetyl derivative of isatin, which itself is a well-known compound in the field of organic chemistry. Structurally, 1-acetylisatin consists of an indole ring fused with a diketone functionality, making it a member of the larger group of indole derivatives. The compound features a carbonyl group attached to the nitrogen atom of the isatin structure, enhancing its reactivity and biological activity compared to isatin alone .

- Photoinduced Reactions: 1-Acetylisatin can undergo photoinduced reactions with phenylacetylenes, leading to the formation of 3-methylene-2-indolones. These reactions typically yield products in high efficiency (80-90% yields) and are significant for synthetic applications .

- Paterno–Büchi Reaction: This compound can also participate in [2+2] cycloadditions with enol ethers under ultraviolet light, showcasing its ability to form new carbon-carbon bonds through photochemical processes .

- Hydrogen Atom Abstraction: The triplet state of 1-acetylisatin can abstract hydrogen atoms from various aldehydes, demonstrating its potential as a reactive intermediate in organic synthesis .

1-Acetylisatin exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have indicated that 1-acetylisatin and its derivatives possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Activity: Research suggests that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Inhibition: It has been observed that 1-acetylisatin can act as an inhibitor for specific enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.

Several methods exist for synthesizing 1-acetylisatin:

- Direct Acetylation of Isatin: The most straightforward method involves the acetylation of isatin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method yields 1-acetylisatin efficiently under mild conditions.

- Reactions with Amines: Another synthetic route involves reacting isatin with primary alkylamines to form N-alkylisatins, which can then be acetylated to produce 1-acetylisatin .

1-Acetylisatin has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting infections and cancer.

- Synthetic Chemistry: As a versatile intermediate, it is used in various organic synthesis pathways to create more complex molecules.

- Material Science: Its unique properties may find applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 1-acetylisatin often focus on its reactivity with biological molecules and other chemical species:

- Protein Interactions: Investigations into how 1-acetylisatin interacts with proteins could provide insights into its mechanism of action as an enzyme inhibitor or antimicrobial agent.

- Drug Compatibility: Studies assessing how this compound interacts with existing pharmaceuticals can help determine its viability as a co-treatment option or as part of combination therapies.

Several compounds share structural similarities with 1-acetylisatin. Here are some noteworthy comparisons:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Isatin | Parent compound; lacks acetyl group | Serves as a precursor for various derivatives |

| N-Methylisatin | Methylated derivative of isatin | Exhibits different biological activities |

| Benzoylisatin | Contains a benzoyl group instead of an acetyl | Shows distinct reactivity patterns |

| 5-Fluoroisatin | Halogenated derivative | Enhanced activity against certain pathogens |

Each of these compounds possesses unique properties and reactivities that distinguish them from 1-acetylisatin while maintaining some functional similarities due to their shared structural elements.

1-Acetylisatin, systematically named 1-acetyl-1H-indole-2,3-dione, is an organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol. The compound is assigned the Chemical Abstracts Service registry number 574-17-4 and is also known by several synonyms including N-acetylisatin, acetylisatin, and 1-acetylindole-2,3-dione. The International Union of Pure and Applied Chemistry name for this compound is 1-acetyl-2,3-dihydro-1H-indole-2,3-dione, which accurately reflects its structural composition.

The compound exists as a crystalline solid with a characteristic yellow to brown appearance. Physical examination reveals that 1-acetylisatin typically presents as crystals, powder, or crystalline powder depending on the preparation method and storage conditions. The compound demonstrates high purity when properly synthesized, with commercial preparations achieving assay values of 96.0% or higher as determined by high-performance liquid chromatography.

The chemical structure of 1-acetylisatin incorporates an indole ring system fused with a diketone functionality, making it a member of the larger family of indole derivatives. This structural arrangement contributes to its enhanced reactivity and biological activity compared to its parent compound, isatin. The presence of the acetyl group attached to the nitrogen atom of the isatin structure significantly influences both the chemical behavior and potential applications of the molecule.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant